

Application Notes and Protocols for (3-Aminophenyl)methanesulfonamide in Organic Synthesis

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Compound of Interest

Compound Name: (3-Aminophenyl)methanesulfonamide

Cat. No.: B124046

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Introduction: The Strategic Value of (3-Aminophenyl)methanesulfonamide as a Synthetic Building Block

(3-Aminophenyl)methanesulfonamide is a bifunctional organic compound featuring both a nucleophilic aromatic amine and a methanesulfonamide group. This unique structural arrangement makes it a valuable reactant and scaffold in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The sulfonamide moiety is a key pharmacophore in a multitude of approved drugs due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its electron-withdrawing nature. [1][2] The primary aromatic amine provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed protocols for the effective utilization of (3-Aminophenyl)methanesulfonamide in organic synthesis. The focus is on leveraging its distinct reactivity to construct molecules of therapeutic interest, with a particular emphasis on the synthesis of kinase inhibitors.

Key Physicochemical and Safety Data

A summary of essential data for **(3-Aminophenyl)methanesulfonamide** is provided below for quick reference.

Property	Value	Reference
CAS Number	344750-15-8	[3]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[4]
Molecular Weight	186.23 g/mol	[4]
Melting Point	117-121 °C	[4]
Appearance	Solid	[3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4]
Precautionary Statements	P261, P264, P271, P280, P302 + P352, P305 + P351 + P338	[4]

Note: Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this compound.

Core Synthetic Applications and Reaction Protocols

(3-Aminophenyl)methanesulfonamide is a versatile building block that can participate in a range of organic reactions. The following sections detail its primary applications and provide generalized protocols that can be adapted to specific synthetic targets.

N-Acylation: Synthesis of Amide Derivatives

The primary aromatic amine of **(3-Aminophenyl)methanesulfonamide** readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, and carboxylic

acids (in the presence of coupling agents), to form the corresponding amides. This reaction is fundamental in building more complex molecular scaffolds.

Causality Behind Experimental Choices:

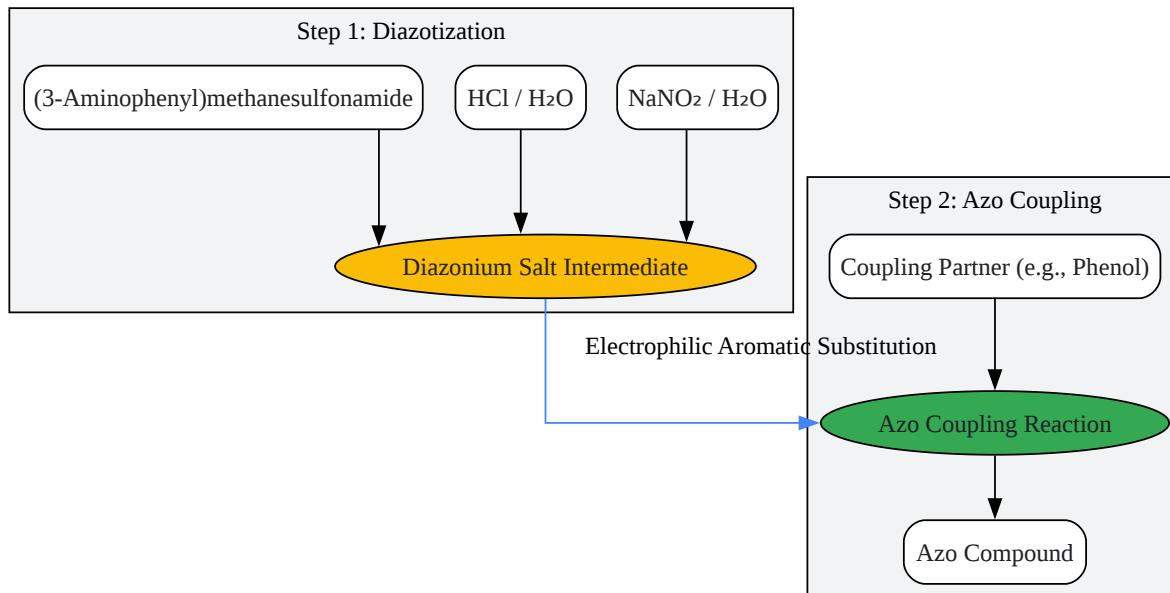
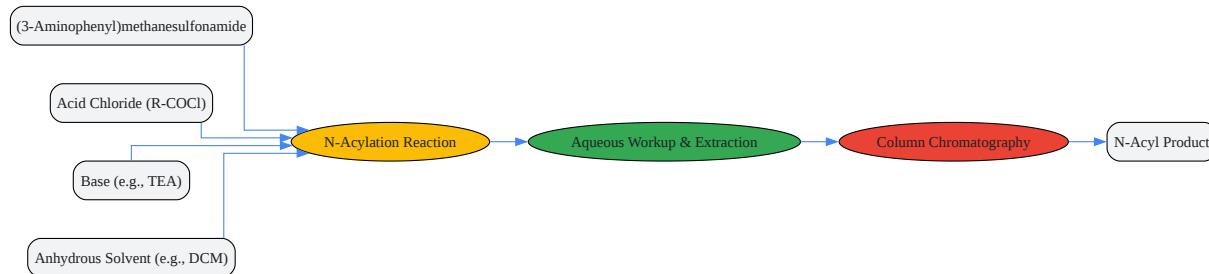
- **Base:** A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated when using acid chlorides, preventing protonation of the starting amine which would render it unreactive.
- **Solvent:** Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acylating agent.
- **Ultrasound Irradiation:** For reactions with anhydrides, ultrasound can be a green and efficient method, often proceeding without a solvent or catalyst and leading to shorter reaction times and higher yields.[\[5\]](#)[\[6\]](#)

Generalized Protocol for N-Acylation with an Acid Chloride:

- Dissolve **(3-Aminophenyl)methanesulfonamide** (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable non-nucleophilic base, such as triethylamine (1.2 equiv).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the acid chloride (1.1 equiv) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Workflow for N-Acylation:



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